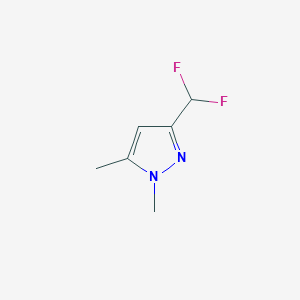

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC14661491

Molecular Formula: C6H8F2N2

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F2N2 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 3-(difluoromethyl)-1,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3 |

| Standard InChI Key | WUWCATZZAGOLQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C)C(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole has the molecular formula C₆H₈F₂N₂, a molecular weight of 158.14 g/mol, and the CAS number 79080-31-2 . The pyrazole ring’s nitrogen atoms at positions 1 and 2 facilitate hydrogen bonding, while the difluoromethyl group (–CF₂H) at position 3 enhances lipophilicity, improving membrane permeability in target fungi . The methyl groups at positions 1 and 5 contribute to steric hindrance, reducing metabolic degradation in plants.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 71°C at 12 mbar |

| Density | 1.24 g/cm³ (estimated) |

| Solubility in Water | <0.1 g/L (20°C) |

| LogP (Octanol-Water) | 2.1 |

The compound’s low water solubility and moderate logP value underscore its suitability as a hydrophobic agrochemical intermediate.

Synthesis and Industrial Production

Reaction Pathways

The synthesis of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves a two-step process starting from difluoroacetoacetic acid ethyl ester and methyl hydrazine .

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 0–5°C | 20–25°C |

| Solvent | tert-Butyl methyl ether | Aqueous NaOH/EtOH |

| Catalyst | Pyridine | None |

| Reaction Time | 30 minutes | 2 hours |

Agricultural Applications and Mechanism of Action

Role in SDHI Fungicides

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole is a precursor to seven SDHI fungicides registered between 2010 and 2019, including bixafen and fluxapyroxad . These compounds inhibit fungal succinate dehydrogenase (Complex II), blocking cellular respiration by preventing ubiquinone reduction .

| Fungicide | Year Introduced | Target Pathogens |

|---|---|---|

| Bixafen | 2011 | Zymoseptoria tritici |

| Fluxapyroxad | 2011 | Botrytis cinerea |

| Benzovindiflupyr | 2012 | Puccinia spp. |

Field trials demonstrate that SDHIs derived from this pyrazole exhibit 90–95% efficacy against septoria leaf blotch in wheat, outperforming older carboxamide fungicides .

Research Frontiers and Challenges

Resistance Management

Overreliance on SDHI fungicides has led to resistance in Zymoseptoria tritici populations, with mutations in the SdhB subunit reducing binding affinity . Recent studies propose combining pyrazole-derived SDHIs with quinone outside inhibitors (QoIs) to delay resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume